1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride
Overview
Description
1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis Process
A potent calcitonin gene-related peptide (CGRP) receptor antagonist utilized a convergent, stereoselective, and economical synthesis of the hydrochloride salt, demonstrating the compound's role in the development of CGRP receptor inhibitors. The study discusses the advantages of using a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process for the synthesis, highlighting its application in medicinal chemistry and drug development (Reginald O. Cann et al., 2012).
Analytical Method Development
Tolperisone hydrochloride, a structurally similar compound, was analyzed using a High-Performance Thin-Layer Chromatography (HPTLC) method for simultaneous analysis with Etodolac in a fixed-dose combination. This illustrates the compound's relevance in developing analytical methods for pharmaceutical analysis (Mit J. Patel et al., 2012).
Spectroscopic Characterization and Crystal Structures
The study on spectroscopic characterization and crystal structures of cathinone derivatives, including detailed analysis using NMR, IR, GC-MS, and X-ray crystallography, underlines the importance of structural analysis in forensic toxicology and chemical research (P. Kuś et al., 2016).
Cocrystal Formation
Research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride cocrystals reveals insights into molecular interactions and cocrystal formation, contributing to the field of crystal engineering and material science (Z. Dega-Szafran et al., 2006).
Pharmacological Studies
The study on propiverine hydrochloride's effects on protein accumulation in rat kidneys demonstrates the compound's utility in understanding drug-induced cellular changes, offering insights into nephrotoxicity and drug safety evaluation (D. Dietrich et al., 2008).
Radioligand Development
Evaluation of radioligands for the high-affinity choline uptake system highlights the compound's application in neuroimaging and the study of cholinergic systems, contributing to neuroscience research and the development of diagnostic tools (C. Gilissen et al., 2003).
Properties
IUPAC Name |
1-(4-amino-3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-9(12)11-5-4-8(10)7(2)6-11;/h7-8H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBQSXOMQKUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C(C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.